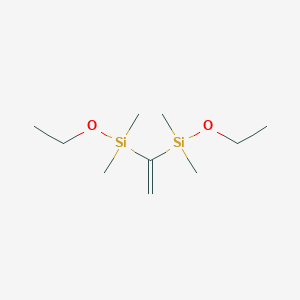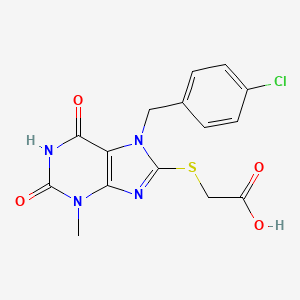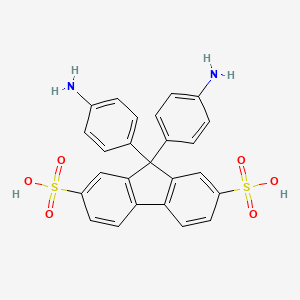
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine is an organosilicon compound known for its unique structural features and reactivity. This compound contains azido groups and a dioxasilepine ring, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
The synthesis of 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine.
Azidation Reaction: The introduction of azido groups is achieved through a reaction with sodium azide (NaN₃) under controlled conditions. This step requires careful handling due to the potential explosiveness of azides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine has several scientific research applications:
Chemical Synthesis: It is used as a precursor in the synthesis of other organosilicon compounds and azido-containing molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its azido groups can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine exerts its effects is primarily through its azido groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine include:
2,2-Diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine: A closely related compound with a similar structure but different reactivity.
4,4,7,7-Tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine: The non-azido analog, which lacks the azido groups and thus has different chemical properties.
Azido-containing Organosilicon Compounds: Other organosilicon compounds with azido groups, which may have similar reactivity but different structural features.
The uniqueness of this compound lies in its combination of azido groups and the dioxasilepine ring, providing a distinct set of chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
184763-34-6 |
|---|---|
Molekularformel |
C8H14N6O2Si |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2,2-diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine |
InChI |
InChI=1S/C8H14N6O2Si/c1-7(2)5-6-8(3,4)16-17(15-7,13-11-9)14-12-10/h5-6H,1-4H3 |
InChI-Schlüssel |
QNOYZWIVLIXRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(O[Si](O1)(N=[N+]=[N-])N=[N+]=[N-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)

![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)


![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)


![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)

![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
